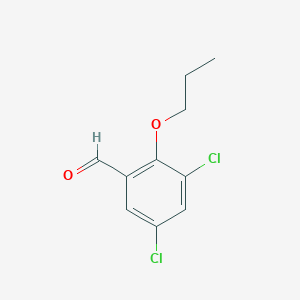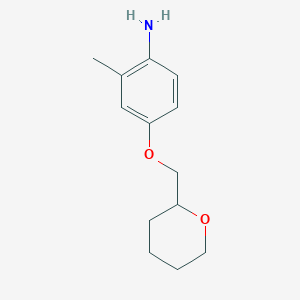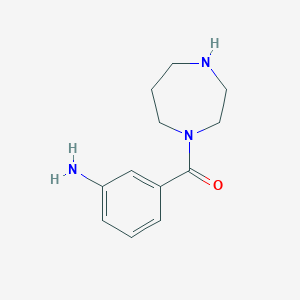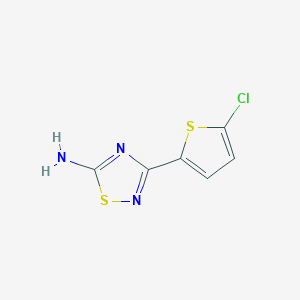
Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate
説明
“Ethyl 2-(4-bromo-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 199328-35-3 . It appears as a white to yellow powder, crystals, or liquid .
Molecular Structure Analysis
The molecular formula of “Ethyl 2-(4-bromo-2-nitrophenyl)acetate” is C10H10BrNO4 . The InChI Key is VZLHDZQLBGMIGO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.1 . It’s soluble in water, with varying solubility estimates provided . The compound is also lipophilic, with a consensus Log Po/w of 1.98 .科学的研究の応用
Molecular Interactions and Crystal Packing
Research has shown interest in the molecular interactions and crystal packing properties of compounds related to Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate. Zhang et al. (2011) explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, highlighting rare N⋯π and O⋯π interactions, which are crucial for understanding the stability and assembly of molecular structures in solid states Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011. Similarly, Venkatesan et al. (2021) focused on intramolecular resonance-assisted hydrogen bonding in geminal amido-esters, providing insights into non-covalent interactions that influence the formation of complex molecular architectures P. Venkatesan, S. Thamotharan, M. Percino, & A. Ilangovan, 2021.
Synthetic Applications and Methodologies
A significant area of research involves the development of new synthetic methodologies and applications. For instance, Darehkordi et al. (2018) described an approach to synthesize 4-hydroxy-2-(trifluoromethyl)quinolines through intramolecular cyclization, showcasing the versatility of related esters in constructing complex molecular structures A. Darehkordi, Mahdiyeh Talebizadeh, & M. Anary‐Abbasinejad, 2018. Fang et al. (2006) demonstrated a novel coenzyme NADH model reaction with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, contributing to the understanding of enzymatic reactions and their synthetic mimics X. Fang, You-cheng Liu, Guan‐Wu Wang, & Y. Ke, 2006.
Material Science and Liquid Crystals
Another area of interest is the application of ethyl enoate derivatives in material science, particularly in the synthesis of liquid crystalline materials. Rahman et al. (2009) synthesized nonsymmetric dimers containing azobenzene mesogenic groups, demonstrating the role of ethyl enoate derivatives in designing materials with specific phase behaviors and optical properties M. L. Rahman, J. Asik, Sandeep Kumar, S. Silong, & Mohd Zaki A Rahman, 2009.
Safety and Hazards
特性
IUPAC Name |
ethyl (E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBTPDPXPXTDW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)




![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)
![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
